molecular formula C8H10N2O3S B1295883 Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate CAS No. 53554-29-3

Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B1295883
CAS RN: 53554-29-3
M. Wt: 214.24 g/mol
InChI Key: HDIWKNXVBQPJCO-UHFFFAOYSA-N
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Description

“Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The solid was purified by column chromatography using 25% hexanes in CH2Cl2 .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate” can be represented by the SMILES string CCOC(=O)C1=CN=C(NC1=O)SC . The empirical formula is C8H10N2O3S .


Chemical Reactions Analysis

Investigation of this reaction, and of the other products, suggested that the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion .


Physical And Chemical Properties Analysis

The physical form of “Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate” is solid . The molecular weight is 212.27 .

Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Agents

  • Application Summary: This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .
  • Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results: Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Synthesis of Highly Substituted Pyrrolidinone Derivatives

  • Application Summary: This compound has been used in the synthesis of a new highly substituted pyrrolidinone derivative via a three-component one-pot reaction .
  • Methods of Application: The structure of the synthesized product was confirmed by FTIR, 1H and 13C NMR spectroscopy. Unambiguous evidence for the structure of the synthesized product was obtained from the single crystal X-ray analysis .
  • Results: The geometrical structure, the HOMO–LUMO analysis (electrophilicity index), 1H and 13C chemical shifts of the desired product were also calculated by DFT at the B3LYP level with the 6-31++G (d, p) basis set . The calculated chemical shifts are in compliance with the experimental data .

Synthesis of KDR Kinase Inhibitors

  • Application Summary: This compound has been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
  • Results: The synthesized 2,4-disubstituted pyrimidines have shown potential as KDR kinase inhibitors .

Synthesis of Pyrimidinopyridones

  • Application Summary: This compound has been used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .
  • Results: The synthesized pyrimidinopyridones have shown potential as inhibitors of the FMS tyrosine kinase .

Synthesis of Triazole-Pyrimidine Hybrids

  • Application Summary: This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .
  • Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results: Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Synthesis of Pyrimidinopyridones

  • Application Summary: This compound has been used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .
  • Results: The synthesized pyrimidinopyridones have shown potential as inhibitors of the FMS tyrosine kinase .

Future Directions

Given the promising neuroprotective and anti-inflammatory properties of pyrimidine derivatives , future research could focus on further exploring these properties and developing these compounds as potential therapeutic agents. Additionally, more detailed safety and hazard assessments are needed.

properties

IUPAC Name

ethyl 2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-13-7(12)5-4-9-8(14-2)10-6(5)11/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIWKNXVBQPJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286103
Record name Ethyl 2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID80286103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

CAS RN

53554-29-3
Record name Ethyl 1,6-dihydro-2-(methylthio)-6-oxo-5-pyrimidinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=53554-29-3
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Record name NSC 43816
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Record name 53554-29-3
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Record name Ethyl 2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarboxylate
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Synthesis routes and methods

Procedure details

Ethyl sodium 5-(ethoxycarbonyl)-2-(methylthio)-4-oxo-4H-pyrimidin-3-ide (3.31 g, 14.00 mmol) was dissolved in 300 mL of methanol. 2 mL of HCl was added to the solution, which was condensed to yield the product.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SC Wang, FX Wan, S Liu, S Zhang… - Journal of the Chinese …, 2018 - Wiley Online Library
A series of novel N‐(substituted phenyl/benzyl)‐2‐methylthio‐4‐((pyridin‐3‐ylmethyl)amino)pyrimidine‐5‐carboxamides were synthesized by multistep reactions. The structures of the …
Number of citations: 25 onlinelibrary.wiley.com
Z Ebrahimpour, A Shiri, M Bakavoli… - Heterocyclic …, 2016 - degruyter.com
… Synthesis of new 1,2-dihydro-3H-pyrazolo[3,4-d] pyrimidin-3-ones 4–6 starting with ethyl 4-hydroxy-2-methylthio-pyrimidine-5-carboxylate (1) under classical heating and microwave-…
Number of citations: 4 www.degruyter.com
R Bahekar, N Panchal, S Soman, J Desai, D Patel… - Bioorganic …, 2020 - Elsevier
Selective inhibition of janus kinase (JAK) has been identified as an important strategy for the treatment of autoimmune disorders. Optimization at the C2 and C4-positions of pyrimidine …
Number of citations: 5 www.sciencedirect.com
S Watkins - 2019 - search.proquest.com
This body of work focuses on the inhibition of Burkholderia pseudomallei enzyme IspF. Burkholderia pseudomallei is the causative agent of Whitmore's disease, and IspF is an essential …
Number of citations: 1 search.proquest.com
N Panchal - 2021 - search.proquest.com
Doctor of Philosophy Page 1 Design, Synthesis and Biological Evaluation of Novel JANUS KINASE INHIBITORS FOR THE TREATMENT OF INFLAMMATORY DISEASES A Thesis …
Number of citations: 0 search.proquest.com
S Amin, MM Alam, M Akhter, AK Najmi… - … , Sulfur, and Silicon …, 2020 - Taylor & Francis
Phosphorus oxychloride, POCl 3 , an important phosphorus compound, has diverse applications in synthetic chemistry. It plays an important role in chlorination, Vilsmeier Haack …
Number of citations: 3 www.tandfonline.com

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